Bis(4-(naphthalen-1-yl)phenyl)amine
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Overview
Description
Bis(4-(naphthalen-1-yl)phenyl)amine: is an organic compound with the molecular formula C₃₂H₂₃N. It is a derivative of naphthalene and phenylamine, characterized by the presence of two naphthalen-1-yl groups attached to a central phenylamine structure. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(naphthalen-1-yl)phenyl)amine typically involves the reaction of naphthalen-1-ylboronic acid with 4-bromoaniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Bis(4-(naphthalen-1-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Bis(4-(naphthalen-1-yl)phenyl)amine has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a hole transport material in OLEDs and organic photovoltaic (OPV) devices due to its excellent charge transport properties.
Photovoltaics: The compound is employed in perovskite solar cells as a hole transport layer, enhancing the efficiency and stability of the devices.
Biological Studies: The compound’s derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Mechanism of Action
The mechanism of action of Bis(4-(naphthalen-1-yl)phenyl)amine in optoelectronic devices involves its ability to transport holes (positive charge carriers) efficiently. The compound’s molecular structure allows for effective π-π stacking interactions, facilitating charge transport. In OLEDs, it acts as a hole transport layer, improving the device’s overall efficiency and stability .
Comparison with Similar Compounds
N,N’-Bis(1-naphthalenyl)-N,N’-bis(phenyl)-1,1’-biphenyl-4,4’-diamine (NPB): Known for its use in OLEDs as a hole transport material.
N,N’-Bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cells as a hole transport material.
Uniqueness: Bis(4-(naphthalen-1-yl)phenyl)amine stands out due to its unique combination of naphthalene and phenylamine groups, providing excellent charge transport properties and stability. Its ability to form strong π-π interactions makes it highly effective in optoelectronic applications .
Properties
IUPAC Name |
4-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N/c1-3-11-29-23(7-1)9-5-13-31(29)25-15-19-27(20-16-25)33-28-21-17-26(18-22-28)32-14-6-10-24-8-2-4-12-30(24)32/h1-22,33H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXQNCKAIFMFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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